molecular formula C17H14N2O2 B2511379 (Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide CAS No. 1436374-86-5

(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide

Cat. No.: B2511379
CAS No.: 1436374-86-5
M. Wt: 278.311
InChI Key: DDXUWDZSLQFTTK-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a phenyl group

Safety and Hazards

The safety data sheet for biphenyl, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable precursor under controlled conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are amines and alcohols.

    Substitution: The major products are substituted amides and nitriles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases .

Medicine

In medicine, this compound is being explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of conditions such as cancer and inflammatory diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-N-(2-methoxyphenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
  • (2Z)-2-chloro-3-(4-methoxyphenyl)-N-phenyl-2-propenamide

Uniqueness

(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a higher degree of selectivity in its interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(2-methoxyphenyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-5-3-2-4-15(16)13-8-6-12(7-9-13)10-14(11-18)17(19)20/h2-10H,1H3,(H2,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXUWDZSLQFTTK-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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